3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F9N2O/c14-10(15,11(16,17)12(18,19)13(20,21)22)8-6-9(25)24(23-8)7-4-2-1-3-5-7/h1-6,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLHQLSGGWJTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F9N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896243 | |
| Record name | 3-(Nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96146-02-0 | |
| Record name | 3-(Nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Nonafluorobutyl 1 Phenyl 1h Pyrazol 5 Ol and Analogues
Scalability and Process Chemistry Considerations for Production
The transition from laboratory-scale synthesis to industrial production of 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol necessitates a thorough evaluation of scalability and process chemistry. The unique properties imparted by the nonafluorobutyl group, while beneficial for the final compound's application, introduce specific challenges in large-scale manufacturing. Key considerations revolve around the choice of synthetic route, reaction conditions, raw material sourcing, process safety, and environmental impact.
A prevalent and direct method for synthesizing 3-substituted-1-phenyl-1H-pyrazol-5-ols is the cyclocondensation reaction between a β-ketoester and phenylhydrazine (B124118). researchgate.net For the target compound, this would involve the reaction of ethyl 4,4,5,5,6,6,7,7,7-nonafluoro-3-oxohexanoate with phenylhydrazine.
Table 1: Proposed Synthetic Route for this compound
| Reactant 1 | Reactant 2 | Product | Key Transformation |
| Ethyl 4,4,5,5,6,6,7,7,7-nonafluoro-3-oxohexanoate | Phenylhydrazine | This compound | Cyclocondensation |
Alternative synthetic strategies for analogous perfluoroalkylated pyrazoles have been developed and could be adapted. One such method involves a two-step process starting from aliphatic aldehydes, which are converted to α-perfluoroalkenylated aldehydes. These intermediates then undergo cyclization with hydrazine (B178648) to form the pyrazole (B372694) ring. mdpi.comresearchgate.net While this method has been demonstrated for 3,4-substituted pyrazoles, its adaptation for the synthesis of 3-substituted-5-hydroxypyrazoles would require further development.
Another efficient method for the synthesis of 5-perfluoroalkylpyrazoles involves the cyclization of hydrazone dianions with ethyl perfluorocarboxylates. researchgate.net This approach offers high selectivity and could potentially be modified to yield the desired 3-(nonafluorobutyl) isomer.
Table 2: Comparison of Potential Synthetic Methodologies
| Methodology | Key Precursors | Advantages | Scalability Challenges |
| Cyclocondensation | Perfluoroalkyl β-ketoester, Phenylhydrazine | Direct, well-established reaction. | Availability and cost of the fluorinated precursor. |
| From α-perfluoroalkenylated aldehydes | Aliphatic aldehyde, Perfluoroalkyl iodide, Hydrazine | Utilizes simpler starting materials. | Requires adaptation for the specific isomer and functional group. |
| Hydrazone Dianion Cyclization | Hydrazone, Ethyl perfluorocarboxylate | High selectivity. | Requires strong base (n-BuLi), which can be challenging on a large scale. |
When scaling up the synthesis, several process parameters must be optimized. These include:
Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. For the cyclocondensation reaction, solvents like ethanol (B145695) are often used at laboratory scale. youtube.com On an industrial scale, factors such as solvent recovery and recycling become paramount.
Temperature Control: The cyclocondensation reaction is typically performed under reflux. nih.gov Precise temperature control is crucial for managing reaction kinetics and minimizing side-product formation. Exothermic events must be carefully managed to ensure process safety.
Reagent Addition: The order and rate of reagent addition can significantly influence the reaction outcome. Controlled addition of phenylhydrazine to the β-ketoester is often employed to manage the reaction exotherm.
Work-up and Purification: The isolation and purification of the final product are key steps in ensuring high purity. Crystallization is a common method for purifying pyrazole derivatives. The choice of crystallization solvent and the control of cooling profiles are critical for obtaining the desired crystal form and purity.
The presence of the highly fluorinated nonafluorobutyl chain can influence the physical properties of both intermediates and the final product, such as solubility and boiling point, which in turn affects the design of reactors, distillation columns, and filtration equipment.
Furthermore, the environmental impact of the process must be considered. The use of fluorinated compounds raises concerns about their persistence in the environment. tandfonline.com Therefore, developing a process with high atom economy, minimizing waste streams, and implementing effective waste treatment protocols are essential aspects of sustainable industrial production.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Nonafluorobutyl 1 Phenyl 1h Pyrazol 5 Ol
Tautomeric Equilibrium and Interconversion Pathways in 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol
The structure of this compound allows for the existence of several tautomeric forms, which can be broadly categorized as the hydroxyl-pyrazole (OH), keto-pyrazoline (CH), and zwitterionic or NH forms. The equilibrium between these tautomers is a critical determinant of the compound's physical and chemical properties. This equilibrium is highly sensitive to the electronic nature of the substituents, the solvent, and the physical state (solid or solution).
The presence of the strongly electron-withdrawing nonafluorobutyl (C₄F₉) group at the C-3 position of the pyrazole (B372694) ring exerts a profound influence on the tautomeric distribution. This perfluoroalkyl group significantly increases the acidity of the protons involved in the tautomerism (the OH proton in the enol form and the CH proton at the C-4 position in the keto form) and modulates the basicity of the pyrazole nitrogen atoms.
While specific experimental or computational studies on the tautomerism of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds, particularly those bearing a trifluoromethyl (CF₃) group at the C-3 position. For 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a combination of NMR spectroscopy and computational methods has been used to investigate its tautomeric preferences.
In solution, the equilibrium can be represented as follows:
Figure 1: Principal tautomeric forms of 3-(perfluoroalkyl)-1-phenyl-1H-pyrazol-5-ol: (A) OH form (1H-pyrazol-5-ol), (B) CH form (2,4-dihydro-3H-pyrazol-3-one), and (C) NH form (1,2-dihydro-3H-pyrazol-3-one).Influence of the Nonafluorobutyl Group:
The electron-withdrawing nature of the C₄F₉ group is expected to stabilize the enolic (OH) form by increasing the acidity of the hydroxyl proton. This stabilization occurs through an inductive effect, which withdraws electron density from the pyrazole ring system. Theoretical studies on similar fluorinated pyrazolones suggest that the OH form is significantly stabilized relative to the CH and NH forms. researchgate.net The order of stability is often predicted to be OH > CH > NH in many solvents.
Solvent Effects:
The solvent plays a crucial role in determining the predominant tautomeric form. researchgate.netemerginginvestigators.org The equilibrium constant (KT = [OH form] / [CH form]) is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.
Nonpolar Solvents (e.g., Chloroform, Dioxane): In nonpolar aprotic solvents, the CH (keto) form is often favored for many pyrazolones. researchgate.netresearchgate.net This preference is attributed to the stabilization of the more compact keto structure. However, for highly fluorinated pyrazolones, the stabilization of the OH form through intramolecular hydrogen bonding (between the OH group and the N-2 nitrogen) can still make it a significant or even major component.
Polar Aprotic Solvents (e.g., DMSO, Acetone): In polar aprotic solvents, a mixture of tautomers is typically observed. For 1-phenyl-3-methyl-5-pyrazolone, DMSO solutions show a mixture of OH, CH, and NH forms. researchgate.net The strong hydrogen bond accepting nature of DMSO can disrupt intramolecular hydrogen bonds and stabilize multiple tautomers.
Polar Protic Solvents (e.g., Methanol, Water): Polar protic solvents can form hydrogen bonds with both the keto and enol forms, further complicating the equilibrium. They can stabilize the OH form by hydrogen bonding to the hydroxyl group and the pyrazole nitrogens.
The table below summarizes the expected qualitative effects of different solvents on the tautomeric equilibrium of this compound, based on general principles observed for related pyrazolones.
| Solvent Type | Predominant Tautomer(s) Expected | Rationale |
| Nonpolar Aprotic (e.g., CCl₄, Benzene) | Likely a mixture, potential for significant CH form | Minimizes dipole-dipole interactions. |
| Moderately Polar Aprotic (e.g., CDCl₃) | Mixture of OH and CH forms | Balance between intramolecular H-bonding in OH form and solvent stabilization. researchgate.net |
| Polar Aprotic (e.g., DMSO-d₆) | Mixture of OH, CH, and NH forms | Strong H-bond acceptor disrupts intramolecular H-bonds, solvating all forms. researchgate.net |
| Polar Protic (e.g., CH₃OD) | Predominantly OH form | Solvent H-bonds stabilize the hydroxyl group and pyrazole nitrogens. |
Interconversion Pathways:
The interconversion between the tautomers is a prototropic process involving the transfer of a proton. This transfer can be uncatalyzed, proceeding through a high-energy transition state, or catalyzed by acid or base. In solution, solvent molecules can mediate the proton transfer, facilitating the interconversion. The energy barrier for this interconversion determines whether separate signals for each tautomer can be observed by NMR spectroscopy at a given temperature. fu-berlin.de For many pyrazolone (B3327878) systems, the exchange is slow enough at room temperature to allow for the distinct observation and quantification of the major tautomers present. core.ac.uk
Spectroscopic and Computational Characterization:
The definitive characterization of the tautomeric equilibrium relies on a combination of spectroscopic and computational methods.
NMR Spectroscopy: 1H, 13C, 15N, and particularly 19F NMR are powerful tools. emerginginvestigators.orgfu-berlin.denih.gov The chemical shifts of the C-4 and C-5 carbons are distinct for each tautomer. The OH proton in the enol form typically appears as a broad signal at a characteristic downfield chemical shift. 19F NMR would be especially sensitive to the electronic environment of the nonafluorobutyl group in each tautomer.
X-ray Crystallography: This technique provides the definitive structure in the solid state. nih.govnih.gov However, it is important to note that the tautomer present in the crystal may not be the most abundant one in solution due to packing forces in the crystal lattice.
Density Functional Theory (DFT): DFT calculations are widely used to model the relative energies and thermodynamic properties (ΔG, ΔH, ΔS) of the different tautomers and the transition states connecting them. nih.govkashanu.ac.ir These calculations can predict the equilibrium constants in the gas phase and in various solvents (using continuum solvation models like PCM), providing a theoretical framework to interpret experimental results. ruc.dk
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole and Phenyl Moieties
This section will be generated in a subsequent step.
Oxidation-Reduction Chemistry and Redox Potentials of this compound
This section will be generated in a subsequent step.
Radical Processes and Electron Transfer Reactions Involving the Fluorinated Pyrazole System
This section will be generated in a subsequent step.
Ligand-Exchange and Coordination Chemistry with Transition Metals
This section will be generated in a subsequent step.
Chelating Behavior and Coordination Modes of this compound
This section will be generated in a subsequent step.
Catalytic Transformations Mediated by Metal Complexes of this compound
This section will be generated in a subsequent step.
Limited Research Data Available for this compound
Comprehensive searches for specific research data on the chemical compound this compound have yielded limited publicly available scientific literature. While basic chemical identifiers and predicted properties are accessible, detailed experimental studies concerning its photochemical, thermochemical, and acid-base characteristics are not readily found in the consulted scientific databases.
The PubChem database, a comprehensive resource for chemical information, lists the compound and provides predicted data such as its molecular formula (C13H7F9N2O) and predicted XlogP value. uni.lu However, it explicitly states that there is "No literature data available for this compound," indicating a lack of published research on its specific properties and behaviors. uni.lu
Further searches for the reactivity and properties of this specific pyrazol-5-ol derivative did not uncover dedicated studies. The available research on related pyrazole compounds, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol, focuses on aspects like synthesis and reactivity in different chemical reactions. While this information is valuable for understanding the general behavior of the pyrazole ring system, it does not provide specific data on the nonafluorobutyl-substituted analogue. The significant electronic and steric differences between a methyl group and a nonafluorobutyl group mean that the properties of the latter cannot be directly inferred from the former.
Due to the absence of specific experimental data in the scientific literature, it is not possible to provide a detailed elucidation of the reaction mechanisms, reactivity profiles, photochemical and thermochemical transformations, or the acid-base properties and protonation/deprotonation equilibria of this compound at this time. The generation of data tables and detailed research findings as requested is contingent on the availability of such primary research.
Advanced Spectroscopic and Structural Characterization of 3 Nonafluorobutyl 1 Phenyl 1h Pyrazol 5 Ol
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol, confirming the connectivity and stereochemistry of the molecule through the analysis of various nuclei.
The analysis of one-dimensional NMR spectra is the cornerstone of structural assignment. For this compound, the spectra are expected to show distinct signals corresponding to the phenyl, pyrazole (B372694), and nonafluorobutyl moieties. The pyrazol-5-ol ring can exist in different tautomeric forms (CH, OH, and NH forms), which would significantly influence the observed chemical shifts, particularly for the proton on the pyrazole ring and the hydroxyl proton.
¹H NMR: The proton spectrum is anticipated to show multiplets in the aromatic region (approximately 7.2-7.8 ppm) for the monosubstituted phenyl ring. A characteristic singlet for the C4-H of the pyrazole ring would likely appear around 6.0 ppm. rsc.org A broad singlet for the hydroxyl (O-H) proton is also expected, with its chemical shift being highly dependent on solvent and concentration.
¹³C NMR: The carbon spectrum will display signals for the phenyl ring carbons, typically between 120 and 140 ppm. researchgate.net The pyrazole ring carbons (C3, C4, and C5) are expected in the regions of ~140-160 ppm (C3 and C5) and ~95 ppm (C4). mdpi.com The nonafluorobutyl group's carbons will be identified by their characteristic splitting patterns due to C-F coupling.
¹⁹F NMR: The fluorine spectrum is crucial for characterizing the nonafluorobutyl chain. It is expected to show three distinct signals corresponding to the CF₃ group, and the three different CF₂ groups. The terminal CF₃ group would appear as a triplet around -81 ppm, while the CF₂ groups adjacent to the CF₃ and the pyrazole ring would exhibit complex multiplets in the range of -115 to -126 ppm due to F-F coupling. rsc.org
¹⁵N NMR: While less common, ¹⁵N NMR would show two signals for the pyrazole nitrogen atoms, with expected chemical shifts around -180 ppm for N1 and -95 ppm for N2, providing direct information about the nitrogen environment. mdpi.com
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general NMR principles.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) |
| Phenyl C-H | ¹H | 7.2 - 7.8 | m | |
| Pyrazole C4-H | ¹H | ~6.0 | s | |
| Pyrazole O-H | ¹H | Variable | br s | |
| Phenyl C1' | ¹³C | ~138 | s | |
| Phenyl C2'/C6' | ¹³C | ~125 | d | |
| Phenyl C3'/C5' | ¹³C | ~129 | d | |
| Phenyl C4' | ¹³C | ~128 | d | |
| Pyrazole C3 | ¹³C | ~145 | t (from ¹⁹F) | |
| Pyrazole C4 | ¹³C | ~95 | d | |
| Pyrazole C5 | ¹³C | ~155 | s | |
| -CF₂-C₃H₂N₂ | ¹³C | ~118 | t (from ¹⁹F) | |
| -CF₂-CF₂-C₃H₂N₂ | ¹³C | ~110 | t (from ¹⁹F) | |
| -CF₂-CF₂CF₃ | ¹³C | ~110 | t (from ¹⁹F) | |
| -CF₃ | ¹³C | ~118 | q (from ¹⁹F) | |
| -CF₂-C₃H₂N₂ | ¹⁹F | ~ -115 | m | |
| -CF₂-CF₂-C₃H₂N₂ | ¹⁹F | ~ -124 | m | |
| -CF₂-CF₂CF₃ | ¹⁹F | ~ -126 | m | |
| -CF₃ | ¹⁹F | ~ -81 | t | J(F-F) ≈ 8-12 Hz |
2D NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For the phenyl ring, it would show correlations between adjacent ortho, meta, and para protons, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~6.0 ppm to the pyrazole C4 carbon at ~95 ppm and connect the aromatic proton signals to their respective phenyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum would show correlations between the ortho-protons of the phenyl ring (H2'/H6') and the pyrazole C4-H, providing information about the rotational conformation around the N-phenyl bond.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. The predicted monoisotopic mass for the neutral molecule C₁₃H₇F₉N₂O is 378.04147 Da. uni.lu Analysis of the isotopic pattern would further confirm the elemental composition.
Table 2: Predicted m/z Values for Adducts of this compound in HRMS Data predicted by computational methods. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₃H₈F₉N₂O]⁺ | 379.04875 |
| [M+Na]⁺ | [C₁₃H₇F₉N₂ONa]⁺ | 401.03069 |
| [M-H]⁻ | [C₁₃H₆F₉N₂O]⁻ | 377.03419 |
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), reveals the molecule's stability and substructures. The fragmentation of pyrazoles is known to proceed through characteristic pathways. researchgate.net For this compound, key expected fragmentation steps would include:
Cleavage of the C-C bonds within the nonafluorobutyl chain, leading to the loss of CₓFᵧ fragments.
Loss of the entire nonafluorobutyl chain.
Fragmentation of the pyrazole ring itself, often involving the loss of N₂ or HCN. researchgate.net
Cleavage of the bond between the phenyl ring and the pyrazole nitrogen.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the functional groups within a molecule. The keto-enol tautomerism of the pyrazol-5-ol ring is a key feature that would be observable.
FT-IR: The infrared spectrum is expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the enol tautomer or N-H stretching if that tautomer is present. A strong absorption around 1650-1700 cm⁻¹ would indicate the presence of the C=O group of the keto tautomer. mdpi.com Other significant bands would include C=N and C=C stretching vibrations from the pyrazole and phenyl rings (1500-1615 cm⁻¹), and very strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region, which are characteristic of fluorinated compounds. mdpi.comderpharmachemica.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C-H stretching vibrations (~3050 cm⁻¹) and the ring-breathing modes of the phenyl and pyrazole rings would be prominent. The C-F vibrations are also Raman active and would be observed.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| O-H / N-H | Stretching | 3200 - 3600 | Broad, Medium |
| Aromatic C-H | Stretching | 3050 - 3100 | Medium |
| C=O (keto form) | Stretching | 1650 - 1700 | Strong |
| C=N / C=C | Stretching | 1500 - 1615 | Medium-Strong |
| C-F | Stretching | 1100 - 1300 | Very Strong |
| Phenyl Ring | C-C Bending | 690, 750 | Strong |
X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Intermolecular Interactions
Should a suitable single crystal be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsion angles. For instance, the structure of the related compound 3-methyl-1-phenyl-1H-pyrazol-5-ol reveals specific bond lengths for the pyrazole ring and the orientation of the phenyl group relative to the heterocyclic core. nih.gov
For this compound, crystallography would confirm which tautomer exists in the solid state. It would also reveal the conformation of the flexible nonafluorobutyl chain. A key aspect of the analysis would be the study of intermolecular interactions. It is highly probable that the O-H group of the pyrazolol would engage in hydrogen bonding, potentially forming dimers or extended chains within the crystal lattice, which dictates the crystal packing. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy provides information on the electronic transitions within the molecule's chromophoric system, which consists of the phenyl group and the pyrazole ring. Phenyl-substituted pyrazoles typically exhibit strong absorption bands in the ultraviolet region. nist.gov
It is expected that this compound will show absorption maxima (λ_max) corresponding to π → π* transitions associated with the aromatic and heterocyclic rings. These are likely to appear in the 250-300 nm range. The presence of the hydroxyl group on the pyrazole ring may also give rise to n → π* transitions, although these are typically weaker. The solvent environment can influence the position of these absorption bands.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives (if applicable)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules. wikipedia.orgresearchgate.net These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. yale.edu ORD measures the variation of optical rotation as a function of wavelength, while CD measures the difference in absorption of left- and right-circularly polarized light. wikipedia.orgyale.edu
The parent compound, this compound, is achiral as it does not possess a stereogenic center and is superimposable on its mirror image. Therefore, it will not exhibit a CD or ORD spectrum.
However, should chiral derivatives of this pyrazole be synthesized, these techniques would become critically important. Chirality could be introduced, for example, by the addition of a chiral substituent to the phenyl ring or through a reaction at the pyrazole core that creates a stereocenter. For such chiral analogues, CD and ORD spectroscopy would be invaluable for:
Determination of Absolute Configuration: By comparing experimentally obtained CD/VCD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of a newly synthesized chiral derivative can be unambiguously assigned. researchgate.netmdpi.com This approach has been successfully applied to other chiral pyrazole-containing structures. researchgate.netuniovi.es
Conformational Analysis: The sign and magnitude of the Cotton effect, observed in both ORD and CD spectra, are highly sensitive to the molecule's three-dimensional structure. libretexts.org These spectra can, therefore, provide detailed insights into the preferred conformations of chiral derivatives in solution.
Monitoring Stereoselective Reactions: In asymmetric synthesis, these techniques can be used to track the enantiomeric purity and stereochemical outcome of reactions designed to produce chiral pyrazoles. uniovi.es
The study of chiral pyrazoles is an active area of research, and chiroptical methods are central to characterizing these enantiomerically pure compounds. nih.govrsc.org
Advanced hyphenated techniques for purity and structural confirmation (e.g., LC-MS/NMR)
To ensure the identity and purity of a synthesized compound like this compound, advanced hyphenated techniques that couple the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) are employed.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for purity analysis and molecular weight determination. nih.gov A sample is injected into an HPLC system, which separates the target compound from impurities, starting materials, and byproducts. The eluent is then directed into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
For this compound (molar mass: 378.19 g/mol ), an LC-MS analysis would provide:
Retention Time (RT): The time at which the compound elutes from the LC column, serving as an identifier under specific chromatographic conditions.
Purity Profile: The chromatogram would show a major peak for the target compound and minor peaks for any impurities, allowing for quantification of purity.
Mass Confirmation: The mass spectrum would confirm the molecular weight. In positive ion mode, a peak at m/z 379.05 corresponding to the protonated molecule ([M+H]⁺) would be expected.
Structural Fragments: High-energy fragmentation of the parent ion provides a characteristic pattern that can help confirm the structure. Fragmentation of pyrazole rings often involves characteristic losses of molecular nitrogen (N₂) or HCN. researchgate.netasianpubs.org
Hypothetical LC-MS Data Table
| Parameter | Expected Value/Observation | Purpose |
| Retention Time (RT) | Dependent on column and mobile phase | Compound Identification |
| [M+H]⁺ (m/z) | 379.05 | Molecular Weight Confirmation |
| [M-H]⁻ (m/z) | 377.03 | Molecular Weight Confirmation |
| Major Fragments (MS/MS) | Fragments corresponding to loss of C₄F₉, C₆H₅N₂, etc. | Structural Elucidation |
| Purity (%) | >95% (typically) | Purity Assessment |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a further step in structural confirmation, providing detailed NMR data on separated components without the need for offline fraction collection. This is particularly powerful for analyzing complex mixtures and identifying unknown impurities. nih.gov
The application of LC-NMR to a fluorinated compound like this compound is especially advantageous. The presence of nine fluorine atoms makes ¹⁹F NMR a highly sensitive and informative tool. jeolusa.comjeol.comjeolusa.com An LC-¹H/¹⁹F NMR analysis could:
Confirm the proton and fluorine environments of the main peak, matching them to the expected structure.
Provide full structural elucidation of impurities detected in the LC chromatogram, even when present in small quantities.
Overcome the challenges of complex spectra through techniques like ¹H{¹⁹F} decoupling to simplify proton signals. jeolusa.comjeolusa.com
The combination of these powerful hyphenated techniques provides a comprehensive and unambiguous characterization of the structure and purity of this compound, which is essential for any further chemical or biological studies.
Theoretical and Computational Investigations of 3 Nonafluorobutyl 1 Phenyl 1h Pyrazol 5 Ol
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol, these calculations would reveal the arrangement of electrons and the nature of the chemical bonds, which dictate its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govderpharmachemica.com It is widely employed for its balance of accuracy and computational efficiency.
Geometry Optimization: A DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), would be performed to find the most stable three-dimensional structure of the molecule. nih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For this compound, this would clarify the relative orientations of the phenyl ring, the pyrazole (B372694) ring, and the flexible nonafluorobutyl chain.
Vibrational Frequencies: After optimization, the same level of theory would be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared to experimental infrared (IR) and Raman spectra to confirm the structure. derpharmachemica.com
Electronic Properties: DFT calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, stability, and electronic transport properties. researchgate.net A smaller gap generally implies higher reactivity. The distribution of these orbitals would show which parts of the molecule are most likely to act as electron donors (HOMO) or acceptors (LUMO).
Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and represents the type of data that would be generated from a DFT study.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Total Energy | -X Hartrees | Indicates the stability of the optimized geometry. |
| HOMO Energy | -Y eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -Z eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | (Y-Z) eV | Correlates with chemical reactivity and electronic excitation energy. |
| Dipole Moment | D Debyes | Measures the overall polarity of the molecule. |
Conformational Analysis and Potential Energy Surfaces of this compound
The this compound molecule possesses significant conformational flexibility due to the rotation around several single bonds, particularly the bond connecting the phenyl ring to the pyrazole and the bonds within the nonafluorobutyl chain.
A conformational analysis would systematically explore the different spatial arrangements (conformers) of the molecule and their relative energies. mdpi.comiu.edu.sa This is typically done by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at various values (e.g., every 15 or 30 degrees). The resulting plot of energy versus the dihedral angle is known as a potential energy surface (PES) scan.
For this molecule, key analyses would include:
Phenyl-Pyrazole Torsion: Mapping the PES for the rotation of the phenyl ring relative to the pyrazole ring to identify the most stable orientation and the energy barrier to rotation.
Nonafluorobutyl Chain Conformations: Investigating the complex conformational landscape of the long, fluorinated alkyl chain to find its preferred low-energy shapes.
This analysis is crucial for understanding how the molecule's shape influences its packing in a crystal, its interaction with solvents, and its ability to bind to biological targets.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)
Computational methods are powerful tools for predicting spectroscopic data, which aids in the interpretation of experimental results.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). iu.edu.sa The calculated shifts for this compound would be compared to a reference standard (like TMS) to predict the NMR spectrum. This can help assign peaks in an experimental spectrum and confirm the molecular structure.
IR Frequencies: As mentioned in section 5.1.1, DFT calculations provide vibrational frequencies. These frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. derpharmachemica.comresearchgate.net This is invaluable for identifying characteristic peaks, such as the O-H stretch, C=O/C=N stretches in the pyrazole ring, and C-F stretches from the nonafluorobutyl group.
UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and, consequently, the UV-Vis absorption spectrum. researchgate.net The calculation would identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., π→π* transitions within the aromatic system).
Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table is illustrative and represents the type of data that would be generated from computational spectroscopy.
| Spectroscopy | Parameter | Hypothetical Predicted Value | Corresponding Functional Group |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 7.2-7.8 ppm | Phenyl-H |
| ¹³C NMR | Chemical Shift (δ) | 155 ppm | Pyrazole C=O/C-OH |
| ¹⁹F NMR | Chemical Shift (δ) | -81, -122, -126 ppm | -CF₃, -CF₂- |
| IR | Wavenumber (ν) | ~3400 cm⁻¹ | O-H stretch |
| IR | Wavenumber (ν) | ~1100-1350 cm⁻¹ | C-F stretches |
| UV-Vis | λ_max | ~250-280 nm | π→π* transition |
Reaction Mechanism Elucidation via Transition State Theory and Reaction Pathway Mapping
Theoretical calculations can provide deep insights into how this compound might be synthesized or how it participates in chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.
This involves:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Finding Transition States (TS): A key step is to locate the transition state, which is the highest energy point along the reaction coordinate. TS theory calculations involve finding a first-order saddle point on the PES.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
For example, a study could elucidate the mechanism of the cyclization reaction used to form the pyrazole ring.
Molecular Dynamics Simulations for Solvent Effects, Intermolecular Interactions, and Dynamic Behavior
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations would model how a single molecule (or an ensemble of molecules) of this compound behaves in a realistic environment, such as in a solvent like water or ethanol (B145695).
An MD simulation would provide information on:
Solvent Effects: How solvent molecules arrange themselves around the solute and how this "solvation shell" affects the compound's conformation and properties.
Intermolecular Interactions: In a simulation with multiple solute molecules, one could observe how they interact with each other, predicting tendencies for aggregation or specific types of packing (e.g., π-stacking of the phenyl rings).
Dynamic Behavior: MD allows the study of the molecule's flexibility and conformational changes over time, providing a more realistic picture than the static view from quantum chemical optimizations.
These simulations are essential for understanding the macroscopic properties of the compound, such as its solubility and transport properties.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues of this compound
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest, such as biological activity, toxicity, or physical characteristics. In the context of drug discovery and materials science, QSPR models are invaluable for predicting the properties of novel compounds, thereby guiding synthesis and testing efforts. For analogues of this compound, a QSPR model can elucidate the key molecular features that govern a particular endpoint.
A typical QSPR study on analogues of this pyrazole derivative would involve the generation of a dataset of structurally related molecules and the calculation of a wide array of molecular descriptors for each. These descriptors fall into several categories, including:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume, surface area, and specific conformational indices.
Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.
Hydrophobic Descriptors: These, most notably the partition coefficient (logP), describe the molecule's lipophilicity, which is crucial for its pharmacokinetic behavior.
Once these descriptors are calculated, a mathematical model is constructed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a relationship between the descriptors and the property of interest.
The following interactive data table presents a hypothetical set of analogues of this compound and some of their calculated molecular descriptors that could be used in a QSPR study. The "Property of Interest" is a placeholder for a specific experimental value, such as inhibitory concentration (IC50) or solubility.
| Compound | Substitution at Phenyl Ring | Calculated logP | Molecular Volume (ų) | Dipole Moment (Debye) | Property of Interest |
|---|---|---|---|---|---|
| 1 | H | 4.8 | 350 | 3.2 | Value 1 |
| 2 | 4-Cl | 5.5 | 360 | 1.8 | Value 2 |
| 3 | 4-OCH3 | 4.6 | 365 | 4.5 | Value 3 |
| 4 | 4-NO2 | 4.9 | 362 | 6.1 | Value 4 |
From such a dataset, a QSPR model could reveal, for instance, that an increase in the dipole moment and a decrease in logP are correlated with an improvement in the desired property. This would suggest that introducing polar substituents on the phenyl ring might be a fruitful avenue for optimization.
Analysis of Fluorine Effects on Electronic and Steric Properties
The nonafluorobutyl group at the 3-position of the pyrazole ring is expected to exert profound effects on the molecule's electronic and steric properties. The high electronegativity of fluorine atoms leads to a strong electron-withdrawing inductive effect, which can significantly influence the acidity of the pyrazol-5-ol proton and the electron density distribution across the pyrazole ring.
Electronic Effects: The perfluoroalkyl chain primarily acts as a strong σ-electron withdrawing group. This inductive effect (-I) deactivates the pyrazole ring towards electrophilic substitution and increases the acidity of the N-H proton. The electron-withdrawing nature of the nonafluorobutyl group can also impact the binding affinity of the molecule to biological targets by altering its ability to participate in hydrogen bonding or other electrostatic interactions.
The following interactive data table provides a comparative analysis of the calculated electronic and steric properties of a butyl group versus a nonafluorobutyl group, illustrating the significant impact of fluorination.
| Property | Butyl Group | Nonafluorobutyl Group | Impact of Fluorination |
|---|---|---|---|
| Hammett Parameter (σm) | -0.07 | ~0.45 | Strongly electron-withdrawing |
| van der Waals Volume (ų) | ~45 | ~85 | Significant increase in size |
| Calculated logP contribution | ~1.8 | ~3.5 | Increased lipophilicity |
Exploration of Advanced Applications and Functionalization Strategies of 3 Nonafluorobutyl 1 Phenyl 1h Pyrazol 5 Ol
Materials Science and Engineering Applications
The unique properties imparted by the nonafluorobutyl group, such as high thermal stability, hydrophobicity, and oleophobicity, suggest that 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol could be a valuable component in materials science. However, specific research to validate these potential applications is limited.
Incorporation into Functional Polymers and Copolymers for Enhanced Properties
There is no specific information available in the searched literature regarding the incorporation of this compound into functional polymers and copolymers. The development of polymeric materials is a constantly evolving field, with a continuous demand for polymers with enhanced properties for various technical applications.
Development of Advanced Coatings with Tailored Surface Characteristics (e.g., Low Surface Energy, Oil/Water Repellency)
Specific studies on the use of this compound in the development of advanced coatings are not found in the available literature. Generally, the introduction of fluorinated moieties is a well-known strategy to lower the surface energy of materials, leading to enhanced oil and water repellency.
Applications in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)
While trifluoromethyl-substituted pyrazole (B372694) derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices, no specific research has been found regarding the application of this compound in these optoelectronic devices. mdpi.com The performance of such devices is highly dependent on the HOMO/LUMO energy levels of the materials used. mdpi.com
Self-Assembly and Supramolecular Chemistry with this compound
There is no specific information in the searched literature concerning the self-assembly and supramolecular chemistry of this compound. Fluorinated groups can play a significant role in directing the self-assembly of molecules to form complex supramolecular structures. nsf.gov
Advanced Catalysis and Organometallic Chemistry
The pyrazole scaffold is a versatile platform for the design of ligands in catalysis due to its rich coordination chemistry. nih.gov
Design of Novel Ligands for Homogeneous and Heterogeneous Catalysis
While pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis, no specific examples of this compound being used in the design of novel ligands for homogeneous or heterogeneous catalysis were found in the provided search results. researchgate.netnih.gov The electronic and steric properties of substituents on the pyrazole ring are crucial in tuning the catalytic activity of the resulting metal complexes. nih.gov The presence of a bulky and electron-withdrawing nonafluorobutyl group could potentially lead to catalysts with unique reactivity and selectivity.
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Pyrazole Scaffold
The pyrazole moiety is a well-established building block in the design of metal-organic frameworks (MOFs) and coordination polymers due to its ability to coordinate with metal ions through its nitrogen atoms. The presence of the bulky and highly fluorinated nonafluorobutyl group at the 3-position of this compound can introduce unique features to the resulting coordination polymers.
The pyrazole ring in its deprotonated (pyrazolato) form acts as a versatile ligand, capable of bridging metal centers to form extended one-, two-, or three-dimensional networks. While specific studies on MOFs constructed from this compound are not yet prevalent in the literature, research on analogous pyrazole-based ligands provides a strong foundation for predicting its behavior. For instance, pyrazole-dicarboxylate ligands have been successfully employed in the synthesis of robust MOFs with applications in gas separation and catalysis. The introduction of perfluoroalkyl groups into the ligand framework can lead to MOFs with enhanced thermal and chemical stability, as well as modified pore environments that can be advantageous for specific applications such as the selective adsorption of fluorinated molecules.
The coordination of this compound with various metal ions is expected to yield a diverse range of coordination polymers with distinct topologies and properties. The choice of metal ion, solvent system, and reaction conditions will play a crucial role in determining the final architecture of the framework. The table below summarizes potential metal ions and their expected coordination geometries that could be explored for the construction of MOFs with this ligand.
| Metal Ion | Potential Coordination Number | Potential Geometry | Potential MOF Properties |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Luminescence, Catalysis |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | Magnetic properties, Gas storage |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | Magnetic properties, Catalysis |
| Ln(III) | 6, 7, 8, 9 | Various | Luminescence, Sensing |
Analytical Chemistry and Sensing Technologies
The inherent chelating ability of the pyrazole core, combined with the electronic influence of the nonafluorobutyl and phenyl substituents, makes this compound a promising candidate for applications in analytical chemistry.
Development of Chemo- and Biosensors for Specific Analytes (excluding biological interaction mechanisms)
Pyrazole derivatives have been extensively investigated as ligands in the development of fluorescent and colorimetric chemosensors for the detection of various metal ions and anions. The coordination of an analyte to the pyrazole-based ligand can induce a measurable change in its photophysical properties, such as fluorescence quenching or enhancement, or a visible color change.
While specific chemosensors based on this compound have not been reported, the structural features of the molecule suggest its potential in this area. The pyrazol-5-ol tautomer can act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyrazole ring and the oxygen atom of the hydroxyl group. The nonafluorobutyl group can enhance the sensor's selectivity and sensitivity towards certain analytes through specific interactions or by influencing the electronic properties of the pyrazole ring. For example, the fluorinated environment could favor the detection of fluorinated anions through halogen bonding interactions.
The table below outlines potential analytes that could be targeted for detection using chemosensors derived from this compound, based on the known affinities of similar pyrazole-based sensors.
| Analyte Class | Specific Examples | Potential Sensing Mechanism |
| Metal Ions | Cu²⁺, Zn²⁺, Fe³⁺, Hg²⁺ | Chelation-induced fluorescence change |
| Anions | F⁻, CN⁻, AcO⁻ | Hydrogen bonding or displacement assay |
| Neutral Molecules | Nitroaromatics | π-π stacking interactions |
Applications in Advanced Separation Techniques (e.g., Stationary Phases for Chromatography, Extraction Reagents)
The lipophilic nature of the nonafluorobutyl chain and the phenyl group, combined with the chelating ability of the pyrazole core, suggests that this compound could be a valuable tool in advanced separation techniques.
As a stationary phase for chromatography, this compound could be immobilized onto a solid support, such as silica (B1680970) gel. The resulting stationary phase would exhibit unique selectivity due to a combination of hydrophobic, π-π, and potential metal-coordination interactions. The highly fluorinated nature of the nonafluorobutyl group could lead to "fluorous" interactions, which are particularly useful for the separation of other fluorinated compounds. Such stationary phases could be employed in high-performance liquid chromatography (HPLC) or gas chromatography (GC) for the separation of complex mixtures.
In the realm of solvent extraction, 1-phenyl-3-methyl-4-acylpyrazol-5-ones, which are structurally related to the target compound, are well-known as effective extractants for a wide range of metal ions. The mechanism of extraction typically involves the formation of a neutral metal chelate with the deprotonated pyrazolone (B3327878) ligand, which is then soluble in an organic solvent. The presence of the long perfluoroalkyl chain in this compound is expected to significantly enhance its lipophilicity and its efficiency as an extractant, particularly for the separation of metal ions from acidic aqueous solutions. The high acidity of the pyrazol-5-ol proton, induced by the electron-withdrawing nonafluorobutyl group, would allow for extraction at lower pH values, which can be advantageous in many industrial processes.
Derivatization for Enhanced or Tunable Functionality
The functionality of this compound can be further enhanced or tuned through targeted chemical modifications of its core structure.
Regioselective Functionalization of the Pyrazole Ring
The pyrazole ring offers several positions for regioselective functionalization. The C4 position is particularly susceptible to electrophilic substitution reactions, such as halogenation, nitration, and formylation. These reactions can introduce new functional groups that can alter the electronic properties of the molecule, provide new coordination sites, or serve as handles for further derivatization. For instance, introduction of a nitro group at the C4 position, followed by reduction to an amino group, would provide a site for the attachment of other molecular fragments.
The N2 nitrogen atom of the pyrazole ring can also be a site for functionalization, although this is less common in 1-substituted pyrazoles. However, under certain conditions, quaternization or oxidation of the N2 nitrogen could be achieved, leading to pyrazolium (B1228807) salts or N-oxides with modified properties.
Modification of the Nonafluorobutyl Chain and Phenyl Substituent
While the nonafluorobutyl chain is generally considered to be chemically inert, modifications at the terminal trifluoromethyl group could potentially be achieved under specific and harsh reaction conditions, although this is synthetically challenging.
More readily achievable is the modification of the phenyl substituent at the N1 position. The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups at the ortho, meta, and para positions. The directing effect of the pyrazole ring will influence the regioselectivity of these substitutions. Introducing electron-donating or electron-withdrawing groups on the phenyl ring can be used to fine-tune the electronic properties of the pyrazole core, which in turn can affect its coordination behavior, photophysical properties, and reactivity. For example, the introduction of a carboxylic acid or a sulfonic acid group on the phenyl ring would increase the water solubility of the compound and provide an additional coordination site for the construction of MOFs.
The table below provides examples of potential derivatization reactions and the resulting functional modifications.
| Reaction Type | Reagent | Position of Functionalization | Resulting Functional Group | Potential Application Enhancement |
| Halogenation | NBS, NCS, I₂ | C4 of Pyrazole Ring | -Br, -Cl, -I | Precursor for cross-coupling reactions |
| Nitration | HNO₃/H₂SO₄ | C4 of Pyrazole Ring / Phenyl Ring | -NO₂ | Precursor for amino group, altered electronics |
| Sulfonation | Fuming H₂SO₄ | Phenyl Ring (para) | -SO₃H | Increased water solubility, new coordination site |
| Acylation | Acyl chloride/AlCl₃ | Phenyl Ring (para) | -C(O)R | New synthetic handle, altered electronics |
Future Directions and Emerging Research Avenues for 3 Nonafluorobutyl 1 Phenyl 1h Pyrazol 5 Ol
Development of Sustainable and Atom-Economical Synthetic Routes
Key approaches may include:
One-Pot and Multicomponent Reactions: Developing a one-pot synthesis, possibly from a perfluoroalkylated 1,3-dicarbonyl precursor and phenylhydrazine (B124118), would significantly improve efficiency by reducing the need for intermediate purification steps. researchgate.netnih.gov Three-component reactions are another promising avenue for high-yield synthesis of fluorinated pyrazoles. rsc.org
Flow Chemistry: Continuous flow synthesis offers enhanced safety, particularly when handling potentially energetic or unstable intermediates. mdpi.com It allows for precise control over reaction parameters, improving yield and purity while minimizing waste. mdpi.com
Green Solvents and Catalysts: Investigation into benign solvents like water, ethanol (B145695), or ionic liquids could replace hazardous organic solvents. The use of reusable solid acid or base catalysts could further enhance the sustainability of the synthesis.
Table 1: Hypothetical Comparison of Synthetic Routes for 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol This table is for illustrative purposes only and represents potential research targets.
| Methodology | Potential Advantages | Key Research Challenge | Target Atom Economy (%) | Target E-Factor |
|---|---|---|---|---|
| Traditional Multi-Step | Established Precedent | Low overall yield, high waste | < 40% | > 50 |
| One-Pot Condensation | Reduced workup, higher yield | Controlling side reactions | > 75% | < 20 |
| Continuous Flow Synthesis | High safety, scalability, purity | Reactor design and optimization | > 80% | < 15 |
| Biocatalytic Route | High selectivity, mild conditions | Enzyme discovery and engineering | > 90% | < 5 |
Exploration of Unconventional Reactivity and Novel Transformations
The strong electron-withdrawing nature of the nonafluorobutyl group is expected to significantly influence the reactivity of the pyrazole (B372694) ring. Future research should systematically investigate these electronic effects to uncover novel chemical transformations.
Potential areas of exploration include:
C-H Functionalization: The perfluoroalkyl chain may alter the acidity and reactivity of the C-H bond at the 4-position of the pyrazole ring, potentially enabling regioselective direct functionalization reactions that are otherwise challenging. researchgate.net
Cycloaddition Reactions: The modified electronic properties of the pyrazole could influence its behavior as a diene or dipolarophile in cycloaddition reactions, leading to the synthesis of complex fused heterocyclic systems. mdpi.com
Reactivity of the Hydroxyl Group: The acidity of the 5-hydroxyl group will be impacted by the fluorinated tail. This could be exploited for novel O-alkylation or O-acylation reactions, or for its use as a directing group in catalysis.
Integration into Hybrid Materials and Nanostructures
The distinct properties of this compound make it an attractive building block for advanced materials. Its fluorinated tail could be used to induce self-assembly or to create materials with unique surface properties.
Future research could target:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole and hydroxyl moieties can act as ligands to coordinate with metal ions. nih.gov The fluorinated chains could line the pores of the resulting MOFs, creating highly fluorophilic environments for selective gas sorption or separation.
Liquid Crystals: The rigid pyrazole core combined with the flexible but bulky nonafluorobutyl chain is a structural motif common in liquid crystalline materials.
Organic-Inorganic Nanohybrids: The compound could be grafted onto the surface of inorganic nanoparticles (e.g., silica (B1680970), gold, or iron oxide), creating hybrid materials with tailored properties such as superhydrophobicity or enhanced stability for catalytic applications. nih.gov
Cross-Disciplinary Research with Physics, Engineering, and Environmental Sciences
The potential applications of this molecule extend beyond pure chemistry, necessitating collaborative, cross-disciplinary research.
Materials Science and Physics: In collaboration with physicists, the optical and electronic properties of materials incorporating this compound could be investigated. rsc.org This could lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
Chemical Engineering: Engineers could develop scalable production processes using techniques like flow chemistry and design separation technologies based on the unique affinity of fluorinated materials. mdpi.com
Environmental Science: The nonafluorobutyl group classifies this compound as a per- and polyfluoroalkyl substance (PFAS). acs.org It is critical to collaborate with environmental scientists to study its environmental fate, persistence, and potential for bioaccumulation. mdpi.comrsc.org This research is essential for responsible development and to design analogues with improved environmental profiles. acs.org
Predictive Computational Design for New Analogues and Functional Materials
Computational chemistry and molecular modeling will be indispensable tools for accelerating the discovery and design of new materials and molecules based on this pyrazole scaffold. emerginginvestigators.org
Key computational approaches would include:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectral properties of the molecule, guiding synthetic efforts. unf.edu
Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly of these molecules in different environments, predicting the structure of potential liquid crystals or the formation of micelles.
In Silico Screening: Computational tools can be used to design and screen virtual libraries of analogues for specific applications, such as binding affinity to a target protein in drug discovery or selective adsorption of guest molecules in porous materials. rsc.orgnih.gov
Table 2: Illustrative Computational Targets for Analogue Design This table is for illustrative purposes only and represents potential research targets.
| Target Application | Key Property to Optimize | Computational Method | Example Analogue Modification |
|---|---|---|---|
| Anticancer Agent | Binding affinity to kinase | Molecular Docking, MM/GBSA | Vary substituents on the phenyl ring |
| Gas Separation MOF | Selective CO₂ adsorption | Grand Canonical Monte Carlo | Change metal node in MOF |
| Liquid Crystal | Mesophase transition temp. | Molecular Dynamics | Alter length of fluoroalkyl chain |
| Environmental Safety | Biodegradability | Metabolic Pathway Prediction | Introduce ether linkage in chain |
Addressing Challenges in Fluorinated Organic Synthesis and Application Development
While promising, the development of this compound is not without challenges inherent to organofluorine chemistry.
Synthesis and Reagent Cost: The synthesis of perfluorinated building blocks is often complex and expensive. A key challenge will be to develop cost-effective routes to the necessary precursors. soci.org
Purification: The unique solubility properties of highly fluorinated compounds can complicate purification, often requiring specialized chromatographic techniques.
Environmental Persistence (PFAS Issue): The carbon-fluorine bond is exceptionally strong, leading to high environmental persistence for many PFAS compounds. rsc.org A major research challenge will be to balance the desirable properties conferred by the nonafluorobutyl group with the need for environmental benignity. Future designs may need to incorporate features that allow for controlled degradation after the product's useful lifetime. rsc.org
Successfully navigating these challenges through innovative synthesis, interdisciplinary collaboration, and a commitment to sustainable design will be crucial for realizing the full potential of this and other novel fluorinated pyrazoles.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol, and how can its purity be validated?
- Methodological Answer : The synthesis of fluorinated pyrazoles typically involves condensation reactions of hydrazines with β-diketones or their equivalents. For perfluorinated alkyl chains like nonafluorobutyl, nucleophilic substitution or coupling reactions (e.g., using nonafluorobutyl iodide) may be employed. Post-synthesis, purity validation should include:
- 1H/13C NMR to confirm substituent integration and structural consistency .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula and isotopic patterns .
- HPLC with UV detection (≥95% purity threshold) to assess impurities .
Q. How do the electronic effects of the nonafluorobutyl group influence the compound’s reactivity in subsequent derivatization?
- Methodological Answer : The strong electron-withdrawing nature of the nonafluorobutyl group (-C₄F₉) decreases electron density at the pyrazole ring, making electrophilic substitutions challenging but favoring nucleophilic attacks at electron-deficient positions. For example:
- Knoevenagel Condensation : Microwave or ultrasonic-assisted methods (non-conventional) can enhance reaction efficiency for derivatives, as shown in fluorinated pyrazolone syntheses .
- Catalytic Optimization : Use eco-friendly catalysts like magnetic aminated starch nanoparticles to improve yields in reactions involving aldehydes or heterocyclic partners .
Q. What spectroscopic techniques are critical for characterizing perfluorinated pyrazole derivatives?
- Methodological Answer :
- 19F NMR : Essential for confirming the presence and environment of fluorine atoms in the nonafluorobutyl chain .
- FTIR : Identify C-F stretching vibrations (1000–1300 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs, critical for understanding solid-state behavior (e.g., similar pyrazol-5-ol structures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of the nonafluorobutyl group?
- Methodological Answer :
- Comparative Analogs : Synthesize analogs with varying fluorinated chain lengths (e.g., trifluoromethyl vs. nonafluorobutyl) and assess biological activity (e.g., enzyme inhibition, antimicrobial assays) .
- Pharmacophore Modeling : Use computational tools to map electrostatic and steric contributions of the -C₄F₉ group to binding affinity .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and activity metrics .
Q. How should researchers address contradictions in solubility and stability data for perfluorinated pyrazoles?
- Methodological Answer :
- Controlled Solubility Studies : Use standardized solvents (e.g., DMSO, THF) and dynamic light scattering (DLS) to monitor aggregation .
- Accelerated Stability Testing : Expose the compound to varying pH, temperature, and UV light, followed by LC-MS to track degradation products .
- Cross-Validation : Compare results with structurally related perfluorinated sulfonamides, which exhibit high thermal stability but hydrolytic sensitivity .
Q. What computational strategies are effective for predicting the environmental persistence of nonafluorobutyl-containing compounds?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with environmental matrices (e.g., soil, water) to estimate bioaccumulation potential .
- Quantitative Structure-Activity Relationship (QSAR) : Train models using existing data on perfluorinated carboxylic acids (PFCAs) to predict toxicity endpoints .
- Degradation Pathway Prediction : Use DFT calculations to identify likely cleavage sites in the -C₄F₉ chain under oxidative conditions .
Methodological Considerations Table
| Aspect | Techniques/Tools | Key References |
|---|---|---|
| Synthesis Optimization | Microwave-assisted Knoevenagel condensation | |
| Purity Validation | HPLC-UV, HRMS | |
| Electronic Effects | 19F NMR, DFT calculations | |
| SAR Studies | Pharmacophore modeling, multivariate regression | |
| Environmental Impact | QSAR, MD simulations |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
